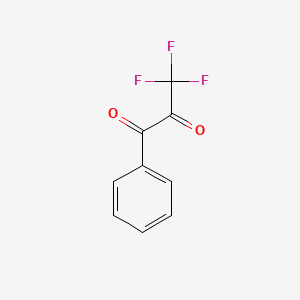

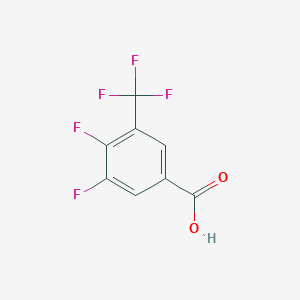

3,4-二氟-5-(三氟甲基)苯甲酸

描述

The compound of interest, 3,4-difluoro-5-(trifluoromethyl)benzoic acid, is a fluorinated benzoic acid derivative. Fluorinated benzoic acids are significant due to their utility in various chemical reactions and their potential applications in material science, pharmaceuticals, and agrochemicals. The presence of fluorine atoms significantly alters the physical and chemical properties of these compounds, often enhancing their stability and reactivity .

Synthesis Analysis

The synthesis of fluorinated benzoic acids can be achieved through different methods. One approach is the trifluoromethylation of benzoic acids with TMSCF3, using anhydrides as an in situ activating reagent. This method has been shown to work well with a wide range of carboxylic acids, including bioactive ones, providing an efficient pathway to aryl trifluoromethyl ketones . Another method involves the reaction of trifluoromethylated benzene derivatives with n-butyllithium and carbon dioxide, yielding high yields of the corresponding benzoic acid . The synthesis of tetrahalogenated benzoic acids, such as 4-chloro-2,3,5-trifluorobenzoic acid, has been reported from methyl tetrafluorobenzoate via a multi-step process .

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids can be characterized by various spectroscopic techniques, including FTIR, NMR, and MS. X-ray crystallography can also be used to determine the crystal and molecular structure, providing insights into the packing and hydrogen bonding interactions within the solid state . The presence of fluorine atoms influences the electronic distribution within the molecule, which can affect the molecule's reactivity and interaction with other chemical species .

Chemical Reactions Analysis

Fluorinated benzoic acids participate in a variety of chemical reactions. The trifluoromethyl group can stabilize metal-arene bond strength, as seen in the preparation of molybdenum(0) complexes with trifluorotoluene. These complexes can be used as synthetic precursors to functionalized cyclohexadienes, demonstrating the directing influence of the CF3 group in ortho-selective protonation and subsequent reactions with nucleophiles . However, steric hindrance from multiple trifluoromethyl groups can prevent normal esterification reactions, necessitating alternative pathways such as the formation of esters via acylium ions .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into benzoic acid derivatives significantly impacts their physical and chemical properties. For instance, the presence of perfluorinated chains can lead to the formation of thermotropic liquid crystalline phases, as observed in compounds with partially perfluorinated alkoxy moieties. These materials exhibit interesting phase behaviors, such as isotropic, cubic, and hexagonal columnar phases, and can be studied using techniques like differential scanning calorimetry and polarizing optical microscopy . The ability of these compounds to form ordered superstructures through hydrogen bonding and perfluorinated chains is of particular interest for the development of novel materials with potential applications in various fields .

科学研究应用

合成和化学性质

- 包括3,4-二氟-5-(三氟甲基)苯甲酸在内的氟代苯甲酸对于合成各种生物活性化合物至关重要。Tagat等人(2002年)的研究概述了单氟和二氟萘甲酸的合成,展示了氟代苯甲酸在复杂有机合成中的实用性 (Tagat et al., 2002)。

环境和分析应用

- Jaynes(1994年)研究了氟代苯甲酸的用途,包括3,4-二氟苯甲酸(与问题中的化合物类似结构)作为土壤研究中的示踪剂,突显了它们在环境研究中的潜力 (Jaynes, 1994)。

材料科学

- 在材料科学中,将氟代苯甲酸纳入聚合物和其他材料中可以显著改变它们的性质。Percec等人(1996年)探讨了半氟化合物的自组装形成液晶相,表明在先进材料设计中的潜在应用 (Percec et al., 1996)。

药物化学

- 氟代苯甲酸在药物化学中也至关重要。Liu等人(2021年)展示了苯甲酸的三氟甲基化反应,制备芳基三氟甲基酮,展示了这类化合物在药物开发中的作用 (Liu et al., 2021)。

作用机制

安全和危害

属性

IUPAC Name |

3,4-difluoro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUNRJPLPRCMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381969 | |

| Record name | 3,4-difluoro-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-5-(trifluoromethyl)benzoic Acid | |

CAS RN |

237761-76-1 | |

| Record name | 3,4-difluoro-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluoro-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

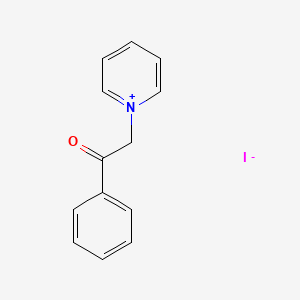

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)